2-Amino-1-(4-methyl-1H-imidazol-5-yl)ethanone
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Overview
Description
2-Amino-1-(4-methyl-1H-imidazol-5-yl)ethanone is a chemical compound that features an imidazole ring, a common structure in many biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(4-methyl-1H-imidazol-5-yl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylimidazole and glyoxal.
Reaction Conditions: The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the imidazole ring. Common solvents include water, ethanol, or other polar solvents.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials.
Optimized Reaction Conditions: Employing optimized reaction conditions to maximize yield and minimize by-products.
Automated Purification Systems: Using automated systems for purification to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(4-methyl-1H-imidazol-5-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole carboxylic acids, while substitution reactions can produce a variety of amino-imidazole derivatives.
Scientific Research Applications
2-Amino-1-(4-methyl-1H-imidazol-5-yl)ethanone has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of pharmaceutical compounds due to its bioactive imidazole ring.
Biochemistry: The compound serves as a building block for studying enzyme mechanisms and protein interactions.
Industrial Chemistry: It is utilized in the development of catalysts and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-1-(4-methyl-1H-imidazol-5-yl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions and participate in hydrogen bonding, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Histidine: An amino acid with an imidazole side chain, involved in enzyme active sites.
Metronidazole: An antibiotic with an imidazole ring, used to treat bacterial infections.
Clotrimazole: An antifungal agent with an imidazole structure.
Uniqueness
2-Amino-1-(4-methyl-1H-imidazol-5-yl)ethanone is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties compared to other imidazole derivatives.
Properties
Molecular Formula |
C6H9N3O |
---|---|
Molecular Weight |
139.16 g/mol |
IUPAC Name |
2-amino-1-(5-methyl-1H-imidazol-4-yl)ethanone |
InChI |
InChI=1S/C6H9N3O/c1-4-6(5(10)2-7)9-3-8-4/h3H,2,7H2,1H3,(H,8,9) |
InChI Key |
XSJVQQADPOCMIE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CN1)C(=O)CN |
Origin of Product |
United States |
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